4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole
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Overview
Description
4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-methylphenylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-methylbenzenethiol with appropriate diazotizing agents. One common method involves the reaction of 4-methylbenzenethiol with thionyl chloride to form 4-methylbenzenesulfenyl chloride, which is then reacted with hydrazine to form the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave activation has been shown to improve the efficiency and yield of the reaction, reducing reaction times and increasing selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a 4-methylphenylsulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7-3-5-9(6-4-7)13-10-8(2)11-12-14-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBXURLVHMIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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